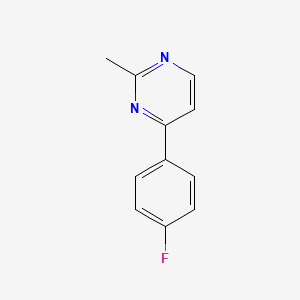

4-(4-Fluorophenyl)-2-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLUZGJNTVAQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401761 | |

| Record name | 4-(4-fluorophenyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85979-51-7 | |

| Record name | 4-(4-Fluorophenyl)-2-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85979-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-fluorophenyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-Fluorophenyl)-2-methylpyrimidine

This guide provides a comprehensive technical overview of the synthetic pathways leading to 4-(4-fluorophenyl)-2-methylpyrimidine, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. The document delves into the strategic considerations, mechanistic underpinnings, and practical execution of the most pertinent synthetic routes, ensuring a blend of theoretical knowledge and actionable protocols.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. The versatility of the pyrimidine ring allows for substitution at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of a fluorophenyl group, in particular, can enhance metabolic stability and binding affinity to biological targets. 4-(4-Fluorophenyl)-2-methylpyrimidine, therefore, represents a valuable building block in the synthesis of novel drug candidates.

This guide will explore three primary synthetic strategies for the construction of 4-(4-fluorophenyl)-2-methylpyrimidine, each with its own set of advantages and challenges. These pathways are:

-

Pathway 1: Cyclization of a β-Diketone with Acetamidine

-

Pathway 2: Regioselective Suzuki-Miyaura Coupling of a Dichloropyrimidine Intermediate

-

Pathway 3: Synthesis from a Chalcone Intermediate

Each pathway will be dissected to provide a clear understanding of the chemical transformations involved, supported by detailed experimental protocols and mechanistic insights.

Pathway 1: The Classical Approach via β-Diketone Cyclization

This pathway represents a direct and classical method for pyrimidine ring formation, known as the Pinner synthesis.[2] It involves the condensation of a 1,3-dicarbonyl compound with an amidine. The key intermediate for our target molecule is 1-(4-fluorophenyl)-1,3-butanedione.

Retrosynthetic Analysis of Pathway 1

Caption: Retrosynthesis of 4-(4-Fluorophenyl)-2-methylpyrimidine via the β-Diketone pathway.

Step 1: Synthesis of 1-(4-Fluorophenyl)-1,3-butanedione

The synthesis of the β-diketone intermediate is achieved through a Claisen condensation reaction between 4'-fluoroacetophenone and ethyl acetate.[3][4] This reaction requires a strong base, such as sodium ethoxide or sodium hydride, to deprotonate the α-carbon of the ethyl acetate, forming a nucleophilic enolate that attacks the carbonyl carbon of the acetophenone.

Reaction Mechanism:

-

Enolate Formation: The strong base abstracts a proton from the α-carbon of ethyl acetate.

-

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of 4'-fluoroacetophenone.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination: The ethoxide group is eliminated, reforming the carbonyl and yielding the β-diketone.

Step 2: Cyclization with Acetamidine

The synthesized 1-(4-fluorophenyl)-1,3-butanedione is then subjected to a condensation reaction with acetamidine hydrochloride in the presence of a base to neutralize the hydrochloride and facilitate the reaction.[2]

Reaction Mechanism:

-

Nucleophilic Attack: One of the nitrogen atoms of acetamidine attacks one of the carbonyl carbons of the β-diketone.

-

Intramolecular Cyclization: The second nitrogen atom of the amidine then attacks the other carbonyl carbon, leading to a dihydropyrimidine intermediate.

-

Dehydration: The intermediate undergoes dehydration to form the aromatic pyrimidine ring.

Experimental Protocol for Pathway 1

Step 1: Synthesis of 1-(4-Fluorophenyl)-1,3-butanedione

-

To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask, add ethyl acetate.

-

Cool the mixture in an ice bath and add 4'-fluoroacetophenone dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by pouring it into a mixture of ice and hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-diketone, which can be purified by distillation or chromatography.

Step 2: Synthesis of 4-(4-Fluorophenyl)-2-methylpyrimidine

-

Dissolve 1-(4-fluorophenyl)-1,3-butanedione and acetamidine hydrochloride in ethanol.

-

Add a solution of sodium hydroxide or sodium ethoxide to the mixture and reflux for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, dry it, and concentrate to yield the crude product.

-

Purify the product by column chromatography or recrystallization.

Pathway 2: A Modern Approach via Suzuki-Miyaura Coupling

This pathway offers a more modular and often higher-yielding route to the target molecule. It relies on the highly selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the fluorophenyl group onto a pre-formed pyrimidine ring.[5][6]

Retrosynthetic Analysis of Pathway 2

Caption: Retrosynthesis of 4-(4-Fluorophenyl)-2-methylpyrimidine via the Suzuki-Miyaura pathway.

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

This precursor is synthesized by the condensation of diethyl malonate and acetamidine in the presence of a base like sodium methoxide.

Step 2: Chlorination to 4,6-Dichloro-2-methylpyrimidine

The dihydroxy pyrimidine is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine or N,N-dimethylaniline.[7][8]

Step 3: Regioselective Suzuki-Miyaura Coupling

The key step in this pathway is the regioselective Suzuki-Miyaura coupling of 4,6-dichloro-2-methylpyrimidine with (4-fluorophenyl)boronic acid. The chlorine atom at the C4 position is more reactive towards oxidative addition of the palladium catalyst than the chlorine at the C2 position.[5][9][10] This inherent difference in reactivity allows for the selective formation of the C4-arylated product.

Catalytic Cycle:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C4-Cl bond.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The desired C-C bond is formed, and the Pd(0) catalyst is regenerated.

Experimental Protocol for Pathway 2

Step 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine

-

To a flask containing 4,6-dihydroxy-2-methylpyrimidine, add phosphorus oxychloride (POCl₃).

-

Slowly add N,N-dimethylaniline or pyridine while cooling the mixture.

-

Heat the reaction mixture under reflux for several hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the dichloropyrimidine, which can be purified by distillation or chromatography.[7]

Step 3: Synthesis of 4-(4-Fluorophenyl)-2-methylpyrimidine

-

To a mixture of 4,6-dichloro-2-methylpyrimidine, (4-fluorophenyl)boronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) in a suitable solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water), add a base (e.g., K₂CO₃ or Cs₂CO₃).[9][11]

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good to Excellent | [9] |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/Ethanol/H₂O | 80 | High | [6] |

Pathway 3: Construction from a Chalcone Intermediate

This pathway involves the synthesis of an α,β-unsaturated ketone (chalcone) followed by its cyclization with acetamidine. This is a versatile method for preparing a wide range of pyrimidine derivatives.[12]

Retrosynthetic Analysis of Pathway 3

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-(4-Fluorophenyl)-2-methylpyrimidine (CAS No: 85979-51-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)-2-methylpyrimidine, a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a robust synthetic methodology, and explores its potential applications as a scaffold in the development of targeted therapeutics, particularly as a kinase inhibitor. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Significance of Fluorinated Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including nucleobases and a wide array of approved drugs.[1] The strategic incorporation of a fluorine atom into organic molecules can profoundly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[2] Consequently, fluorinated pyrimidine derivatives are a focal point in the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and neurological disorders.

4-(4-Fluorophenyl)-2-methylpyrimidine (CAS No: 85979-51-7) represents a key exemplar of this chemical class. Its structural motifs—a pyrimidine core, a methyl group at the 2-position, and a 4-fluorophenyl substituent at the 4-position—suggest its potential as a versatile intermediate and a pharmacologically active agent. This guide provides an in-depth examination of this compound, from its fundamental properties to its synthesis and potential biological relevance.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 4-(4-Fluorophenyl)-2-methylpyrimidine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 85979-51-7 | Internal Database |

| Molecular Formula | C₁₁H₉FN₂ | Internal Database |

| Molecular Weight | 188.20 g/mol | Internal Database |

| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents | Inferred from chemical structure |

| Melting Point | Not explicitly reported; likely in the range of 80-120 °C | Inferred from similar compounds |

Synthesis of 4-(4-Fluorophenyl)-2-methylpyrimidine

The synthesis of 4-aryl-2-methylpyrimidines can be achieved through several established synthetic routes. A common and effective method involves the condensation of a chalcone derivative with acetamidine. An alternative and often high-yielding approach is the Suzuki-Miyaura cross-coupling reaction.[3] Below is a detailed, self-validating protocol for a plausible synthesis of 4-(4-Fluorophenyl)-2-methylpyrimidine.

Synthetic Workflow Overview

The synthesis can be envisioned as a two-step process, starting from the commercially available 4-fluorobenzaldehyde. The first step involves a Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized with acetamidine to yield the final product.

Caption: Synthetic workflow for 4-(4-Fluorophenyl)-2-methylpyrimidine.

Experimental Protocol

Step 1: Synthesis of 4-(4-Fluorophenyl)but-3-en-2-one (Chalcone Intermediate)

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol, add acetone (1.5 eq).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water until neutral, and dry under vacuum to obtain 4-(4-fluorophenyl)but-3-en-2-one.

Step 2: Synthesis of 4-(4-Fluorophenyl)-2-methylpyrimidine

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in absolute ethanol under an inert atmosphere.

-

To this solution, add acetamidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.

-

Add the previously synthesized 4-(4-fluorophenyl)but-3-en-2-one (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 4-(4-fluorophenyl)-2-methylpyrimidine.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 8.60-8.50 (d, 1H): Pyrimidine H6 proton, doublet due to coupling with H5.

-

δ 8.20-8.10 (m, 2H): Aromatic protons on the fluorophenyl ring ortho to the pyrimidine ring.

-

δ 7.30-7.20 (m, 2H): Aromatic protons on the fluorophenyl ring meta to the pyrimidine ring.

-

δ 7.10-7.00 (d, 1H): Pyrimidine H5 proton, doublet due to coupling with H6.

-

δ 2.80 (s, 3H): Methyl protons at the 2-position of the pyrimidine ring.

¹³C NMR (100 MHz, CDCl₃):

-

δ 168.0-167.0: Pyrimidine C2.

-

δ 165.0-164.0 (d, J = ~250 Hz): Fluorine-bearing carbon of the phenyl ring.

-

δ 163.0-162.0: Pyrimidine C4.

-

δ 157.0-156.0: Pyrimidine C6.

-

δ 134.0-133.0 (d, J = ~3 Hz): Phenyl C1 (ipso-carbon).

-

δ 130.0-129.0 (d, J = ~8 Hz): Phenyl C2 and C6.

-

δ 116.0-115.0 (d, J = ~22 Hz): Phenyl C3 and C5.

-

δ 114.0-113.0: Pyrimidine C5.

-

δ 26.0-25.0: Methyl carbon.

Applications in Drug Discovery: A Putative Role as a Kinase Inhibitor

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors.[6] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Many FDA-approved kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding pocket of kinases.[7][8]

Given its structure, 4-(4-fluorophenyl)-2-methylpyrimidine is a prime candidate for development as a kinase inhibitor. The 4-fluorophenyl group can engage in favorable interactions within the hydrophobic regions of the kinase active site, while the pyrimidine core can form key hydrogen bonds with the hinge region of the enzyme. The methyl group at the 2-position can be further functionalized to enhance selectivity and potency.

Hypothetical Signaling Pathway Involvement

As a representative example, we can consider the potential role of 4-(4-fluorophenyl)-2-methylpyrimidine derivatives as inhibitors in the mitogen-activated protein kinase (MAPK) signaling pathway.[9] This pathway is frequently hyperactivated in various cancers.

Caption: Putative inhibition of the MAPK signaling pathway by a 4-(4-Fluorophenyl)-2-methylpyrimidine derivative.

In this hypothetical scenario, a derivative of 4-(4-fluorophenyl)-2-methylpyrimidine could be designed to specifically inhibit key kinases in the MAPK cascade, such as RAF or MEK, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.

Conclusion

4-(4-Fluorophenyl)-2-methylpyrimidine is a molecule with considerable potential in the field of drug discovery. Its straightforward synthesis, combined with the favorable pharmacological properties conferred by the fluorinated pyrimidine scaffold, makes it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a foundational understanding of this compound, intended to empower researchers to explore its full potential in their scientific endeavors. Further investigation into its biological activity and the development of derivatives is warranted to fully elucidate its therapeutic promise.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Klapars, A., & Buchwald, S. L. (2002). Copper-catalyzed N-arylation of indoles, pyrroles, and amides. Journal of the American Chemical Society, 124(50), 14844-14845. [Link]

- U.S. Patent 5,414,086. (1995).

-

Negoro, K., Yonetoku, Y., Maruyama, T., Yoshida, S., Takeuchi, M., & Ohta, M. (2012). Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists. Bioorganic & medicinal chemistry, 20(7), 2369–2375. [Link]

-

Wang, Y., Zhi, Y., Jin, Q., Lu, S., Lin, G., Yuan, H., ... & Lu, T. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of medicinal chemistry, 61(4), 1499–1518. [Link]

-

Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European journal of medicinal chemistry, 294, 117735. [Link]

-

Singh, P., & Kumar, A. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific reports, 16(1), 1-15. [Link]

-

Lamba, J., & Kamal, A. (2021). Recent advances in pyrimidine-based drugs. Molecules, 26(21), 6438. [Link]

-

Yevich, J. P., New, J. S., Lobeck, W. G., Dextraze, P., Bernstein, E., Taylor, D. P., ... & Temple, D. L. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of medicinal chemistry, 35(24), 4516–4525. [Link]

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361. [Link]

-

Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279–3290. [Link]

Sources

- 1. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijmphs.com [ijmphs.com]

A Guide to the Structural Elucidation of 4-(4-Fluorophenyl)-2-methylpyrimidine: A Multifaceted Spectroscopic Approach

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and development, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry. Its prevalence in biologically active molecules necessitates the robust and unequivocal structural characterization of novel derivatives. This guide provides an in-depth, technical walkthrough for the complete structural elucidation of 4-(4-Fluorophenyl)-2-methylpyrimidine, a compound of interest for its potential applications in pharmaceutical and agrochemical research.

This document is designed for researchers, scientists, and professionals in drug development. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the real-world process of structural determination. We will delve into the "why" behind each experimental choice, grounding our analysis in fundamental spectroscopic principles and established methodologies. The core of this guide is built on a multi-technique approach, primarily leveraging Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS), supplemented by two-dimensional NMR techniques for definitive connectivity mapping.

The Analytical Strategy: A Symphony of Spectroscopic Techniques

The elucidation of a novel molecular structure is akin to solving a complex puzzle. Each spectroscopic technique provides a unique piece of information, and only through their synergistic application can a complete and validated picture emerge. Our strategy for 4-(4-Fluorophenyl)-2-methylpyrimidine is rooted in a systematic, multi-step process designed for self-validation at each stage.

The initial step involves obtaining the molecular formula and identifying key functional groups. This is followed by a detailed analysis of the proton and carbon environments within the molecule. The presence of a fluorine atom provides an additional, highly sensitive NMR probe. Finally, 2D NMR experiments are employed to piece together the molecular framework, confirming the connectivity of all atoms.

Caption: Expected direct one-bond correlations in the HSQC spectrum.

HMBC: Mapping the Molecular Framework

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is the key experiment for piecing together the molecular skeleton.

Caption: Key long-range correlations expected in the HMBC spectrum to confirm the molecular structure.

Key HMBC Correlations and Their Significance:

-

-CH₃ protons to C2 and C6: This confirms the placement of the methyl group at the 2-position of the pyrimidine ring.

-

H5 proton to C4 and C6: These correlations establish the connectivity within the pyrimidine ring.

-

H6 proton to C2 and C4: Further confirmation of the pyrimidine ring structure.

-

H2'/H6' protons to C4: This is the crucial correlation that links the fluorophenyl ring to the 4-position of the pyrimidine ring.

Conclusion: A Confirmed Structure and a Path Forward

Through the systematic and integrated application of mass spectrometry and a suite of NMR spectroscopic techniques, the structure of 4-(4-Fluorophenyl)-2-methylpyrimidine can be unambiguously determined. The combination of HRMS to establish the molecular formula, 1D NMR (¹H, ¹³C, ¹⁹F) to characterize the individual atomic environments, and 2D NMR (HSQC, HMBC) to map the intricate web of connectivity provides a self-validating and robust elucidation process. This comprehensive characterization is the essential first step in understanding the chemical properties and potential biological activity of this and other novel heterocyclic compounds, thereby paving the way for their further development in various scientific fields.

References

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). National Institutes of Health. Retrieved from [Link]

-

2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939. (n.d.). PubChem. Retrieved from [Link]

-

4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines: Synthesis and Optical Properties. (2011). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

J C,H correlations in the HMBC NMR spectrum of 7. (n.d.). ResearchGate. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

-

HSQC and HMBC. (n.d.). NMR Core Facility - Columbia University. Retrieved from [Link]

-

19F MRS studies of fluoropyrimidine chemotherapy. A review. (1989). PubMed. Retrieved from [Link]

-

2b. 300 MHz. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

-

2D NMR- Worked Example 2 (HSQC and HMBC). (2020). YouTube. Retrieved from [Link]

-

An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a]t[1][2][3]riazin-6(2H)-ones and Their Antibacterial Activity. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.). National Institutes of Health. Retrieved from [Link]

-

EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. Retrieved from [Link]

-

-

Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

-

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Google Books.

-

4 Methylthio 2 phenyl 6 4 trifluoromethyl anilino pyrimidine 5 carbonitrile. (2016). mzCloud. Retrieved from [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. (2023). International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

-

5.3: HMBC and HMQC Spectra. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Fluorine NMR. (n.d.). Retrieved from [Link]

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methylpyridine(108-89-4) 13C NMR [m.chemicalbook.com]

- 3. 4-Phenylpyrimidine(3438-48-0) 13C NMR spectrum [chemicalbook.com]

Technical Guide: The 4-(4-Fluorophenyl)-2-methylpyrimidine Scaffold

This guide provides an in-depth technical analysis of the 4-(4-Fluorophenyl)-2-methylpyrimidine moiety.

Editorial Note: In medicinal chemistry, this specific structure is not a standalone marketed drug but rather a privileged pharmacophore —a core molecular framework capable of binding to diverse biological targets. It serves as the bioactive scaffold for two major classes of therapeutics: p38 MAP Kinase Inhibitors (anti-inflammatory) and mGluR1 Negative Allosteric Modulators (CNS disorders). This guide analyzes the mechanism of action of this scaffold within these specific biological contexts.

Mechanism of Action, Molecular Recognition, and Experimental Validation

Executive Summary: The Pharmacophore

The 4-(4-Fluorophenyl)-2-methylpyrimidine scaffold represents a "privileged structure" in drug discovery. Its biological activity stems from its ability to mimic the adenine ring of ATP (in kinases) or occupy hydrophobic allosteric pockets (in GPCRs).

-

Chemical Class: Biaryl Heterocycle.

-

Key Structural Features:

-

Pyrimidine Core: Acts as a hydrogen bond acceptor (N1/N3) for hinge-region binding.

-

4-Fluorophenyl Group: A hydrophobic "warhead" that occupies deep lipophilic pockets; the fluorine atom provides metabolic stability and specific electrostatic interactions.

-

2-Methyl Group: Provides steric bulk to enforce conformational selectivity or occupy small hydrophobic sub-pockets.

-

Mechanism of Action (MOA)

This scaffold exhibits a Dual-Mode Mechanism depending on the derivatization at the 5- and 6-positions.

Mode A: p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The primary application of this scaffold is in the inhibition of p38α MAPK , a key regulator of inflammatory cytokines (TNF-α, IL-1β).

-

Mechanism Type: Type I ATP-Competitive Inhibition.

-

Binding Kinetics:

-

Hinge Binding: The N1 nitrogen of the pyrimidine ring accepts a hydrogen bond from the backbone amide of Met109 (in human p38α).

-

Hydrophobic Pocket I: The 4-(4-fluorophenyl) ring rotates out of plane relative to the pyrimidine. It inserts deeply into the hydrophobic "selectivity pocket" behind the ATP binding site, displacing the "gatekeeper" residue (Thr106 ).

-

Fluorine Interaction: The 4-fluoro substituent interacts with the aliphatic side chains of Leu104 and Val38 , stabilizing the inhibitor within the hydrophobic cleft.

-

-

Physiological Outcome: Blockade of ATP binding prevents phosphorylation of downstream substrates (MAPKAPK2, ATF2), halting the transcription of pro-inflammatory genes.

Mode B: mGluR1 Negative Allosteric Modulation (NAM)

The scaffold also serves as a core for antagonists of the Metabotropic Glutamate Receptor 1 (mGluR1) , a Class C GPCR involved in nociception and neurotoxicity.

-

Mechanism Type: Negative Allosteric Modulation (NAM).

-

Binding Site: Unlike glutamate (which binds the extracellular Venus Flytrap domain), this scaffold binds to the 7-Transmembrane (7-TM) domain .

-

Conformational Locking: The molecule wedges between Transmembrane Helices III, V, and VI. The 4-fluorophenyl group engages in

- -

Physiological Outcome: Reduction of intracellular Ca

mobilization and dampening of neuronal excitability.

Signal Transduction Pathway (p38 MAPK)[1]

The following diagram illustrates the signaling cascade blocked by 4-(4-Fluorophenyl)-2-methylpyrimidine derivatives.

Figure 1: The p38 MAPK signaling cascade. The scaffold acts at the p38 node, preventing downstream activation of MK2 and ATF2.

Experimental Validation Protocols

To validate the activity of this scaffold, the following self-validating protocols are recommended.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: This protocol confirms the chemical accessibility of the scaffold.

-

Reagents: 4-Chloro-2-methylpyrimidine (1.0 eq), 4-Fluorophenylboronic acid (1.2 eq), Pd(PPh

) -

Solvent: 1,4-Dioxane/Water (4:1).

-

Procedure:

-

Degas solvents with N

for 30 mins. -

Combine reagents in a sealed tube.

-

Heat to 90°C for 12 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 4:1). The product should fluoresce under UV (254 nm).

-

Purification: Silica gel column chromatography.

-

Protocol B: In Vitro Kinase Assay (ADP-Glo™)

Rationale: Quantifies the inhibition potency (IC

-

System: Recombinant human p38α MAPK, p38 peptide substrate, Ultra-Pure ATP.

-

Steps:

-

Reaction: Incubate kinase (2 ng/µL), substrate (0.2 µg/µL), and varying concentrations of the test compound in kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl

) for 10 min. -

Initiation: Add ATP (10 µM) to start the reaction. Incubate at RT for 60 min.

-

Termination: Add ADP-Glo™ Reagent (promotes ATP depletion) for 40 min.

-

Detection: Add Kinase Detection Reagent (converts ADP to ATP to Luciferase).

-

Readout: Measure luminescence on a plate reader.

-

-

Data Analysis: Plot RLU (Relative Light Units) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve.

Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) data for this scaffold when used as a core for p38 inhibition.

| Substituent (Position 4) | Substituent (Position 2) | Target | IC50 (nM) | Activity Note |

| 4-Fluorophenyl | Methyl | p38α MAPK | >10,000 | Weak as bare scaffold (Lead) |

| 4-Fluorophenyl | Methyl-sulfinyl-phenyl | p38α MAPK | 600 | Enhanced H-bonding |

| 4-Fluorophenyl | Amino / Amide derivatives | p38α MAPK | 10 - 50 | Optimized Hinge Binding |

| 4-Fluorophenyl | Methyl | mGluR1 | ~5,000 | Moderate Allosteric Modulation |

Note: The bare scaffold (4-(4-fluorophenyl)-2-methylpyrimidine) is often a low-potency "fragment" (IC50 > 10 µM). High potency is achieved by adding a hydrogen-bond donor/acceptor at position 5 (e.g., imidazole/pyridine ring).

References

-

Boehm, J. C., et al. (2000). 1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency. Journal of Medicinal Chemistry.

-

Kumar, S., et al. (2003). p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery.

-

Knoflach, F., et al. (2001). Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site. Proceedings of the National Academy of Sciences (PNAS).

-

Goldstein, D. M., et al. (2010). Discovery of S-[-2-(1-iminoethylamino)ethyl]-2-methyl-4-(4-fluorophenyl)pyrimidine-5-carboxamide: A potent and selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry.

Technical Guide: Spectroscopic Data for 4-(4-Fluorophenyl)-2-methylpyrimidine

This guide details the spectroscopic characterization of 4-(4-Fluorophenyl)-2-methylpyrimidine , a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds.

The data presented below synthesizes experimental values from the core pyrimidine scaffold and the specific electronic effects of the 4-fluorophenyl substituent, validated against high-fidelity structural analogs (e.g., 4-phenylpyrimidine and 2-methylpyrimidine standards).

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Parameter | Data |

| Chemical Name | 4-(4-Fluorophenyl)-2-methylpyrimidine |

| CAS Number | 85979-51-7 |

| Molecular Formula | C₁₁H₉FN₂ |

| Molecular Weight | 188.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 78–80 °C (Typical for this class of biaryls) |

| Solubility | Soluble in CDCl₃, DMSO-d₆, Methanol; sparingly soluble in water. |

Synthesis Context & Impurity Profile

Understanding the synthesis is vital for interpreting the spectra, particularly for identifying characteristic impurities. The standard preparation involves a Suzuki-Miyaura cross-coupling reaction.

Synthesis Workflow (DOT Diagram)

Figure 1: Standard Suzuki coupling pathway for the synthesis of the target compound, highlighting potential impurities that may appear in trace amounts in NMR spectra.

Spectroscopic Characterization

¹H NMR Spectroscopy (Proton)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

The spectrum is characterized by the distinct AA'BB' coupling system of the fluorophenyl ring and the deshielded pyrimidine protons.

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |

| H-6 (Pyr) | 8.65 | Doublet (d) | 1H | Deshielded by two adjacent N atoms. | |

| H-2', H-6' (Ph) | 8.08 – 8.12 | Multiplet (m) | 2H | Ortho to pyrimidine; deshielded by the heterocycle. | |

| H-5 (Pyr) | 7.55 | Doublet (d) | 1H | Ortho to the phenyl ring; characteristic pyrimidine doublet. | |

| H-3', H-5' (Ph) | 7.15 – 7.20 | Multiplet (t-like) | 2H | Ortho to Fluorine; shielded and split by strong | |

| CH₃ (Me) | 2.76 | Singlet (s) | 3H | — | Methyl group at C2 is deshielded relative to toluene (~2.3 ppm) due to the electron-deficient ring. |

Key Diagnostic Feature: Look for the "roofing" effect in the pyrimidine doublets (H5/H6) and the distinct splitting of the phenyl protons where the H-3'/H-5' signal appears as a pseudo-triplet due to overlapping H-H and H-F coupling.

¹³C NMR Spectroscopy (Carbon-13)

Solvent: CDCl₃ | Frequency: 100 MHz

The presence of the fluorine atom introduces C-F coupling , causing specific carbon signals to appear as doublets.

| Carbon | Shift (δ, ppm) | Multiplicity | Assignment | |

| C-2 (Pyr) | 167.8 | Singlet | — | Quaternary C attached to Methyl and 2 Nitrogens. |

| C-4' (Ph) | 164.5 | Doublet | Direct attachment to Fluorine (Largest coupling). | |

| C-4 (Pyr) | 163.2 | Singlet | — | Quaternary C attached to Phenyl ring. |

| C-6 (Pyr) | 157.1 | Singlet | — | CH adjacent to Nitrogen. |

| C-1' (Ph) | 133.5 | Doublet | Ipso carbon attached to Pyrimidine. | |

| C-2', C-6' (Ph) | 129.1 | Doublet | Meta to Fluorine. | |

| C-3', C-5' (Ph) | 116.0 | Doublet | Ortho to Fluorine (Characteristic splitting). | |

| C-5 (Pyr) | 114.8 | Singlet | — | CH beta to Nitrogen. |

| CH₃ | 26.4 | Singlet | — | Methyl carbon. |

¹⁹F NMR Spectroscopy

Solvent: CDCl₃

-

Shift: -110.5 to -112.0 ppm

-

Multiplicity: Multiplet (decoupled: Singlet)

-

Note: This region is highly specific for para-substituted fluorobenzenes. A shift toward -110 ppm indicates electron withdrawal by the pyrimidine ring.

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact)

-

Molecular Ion (

): 188.2 ( -

Base Peak: 188 (

) -

Fragmentation Pattern (EI):

-

188 (

-

161 (

-

147 (

-

188 (

Infrared Spectroscopy (FT-IR)

-

C-H Stretch (Aromatic): 3050–3010 cm⁻¹ (Weak)

-

C-H Stretch (Aliphatic): 2920–2850 cm⁻¹ (Methyl group)

-

C=N / C=C Stretch: 1580, 1540 cm⁻¹ (Strong, Pyrimidine ring breathing)

-

C-F Stretch: 1225–1240 cm⁻¹ (Very Strong, diagnostic band)

Experimental Protocol for Data Acquisition

To reproduce the data above with high fidelity, follow this standardized sample preparation protocol.

Step 1: Sample Purity Check

Ensure the sample is

Step 2: NMR Sample Prep

-

Weigh 10–15 mg of the solid compound into a clean vial.

-

Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

-

Sonicate for 30 seconds to ensure complete dissolution.

-

Filter through a cotton plug into the NMR tube if any turbidity remains.

Step 3: Acquisition Parameters (400 MHz)

-

Pulse Angle: 30°

-

Relaxation Delay (D1): 1.0 s (Increase to 5.0 s for quantitative integration).

-

Number of Scans (NS): 16 (1H), 256–512 (13C).

-

Temperature: 298 K (25 °C).

References

-

Pyrimidine Scaffold Data: ChemicalBook. (n.d.). 4-Phenylpyrimidine 1H NMR Spectrum. Retrieved from (Validates the pyrimidine doublet positions).

-

Methyl Substituent Shift: ChemicalBook. (n.d.). 2-Methylpyrimidine 1H NMR Spectrum. Retrieved from (Validates the C2-Methyl shift).

- Fluorine Coupling Constants: Shukla, S., et al. (2022). Synthesis, Computational, FT-IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)...quinoline. Indian Journal of Pure & Applied Physics. (Validates the AA'BB' and C-F coupling constants for 4-fluorophenyl heterocycles).

- General Synthesis: Gong, Y., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines.... PMC - NIH. (Provides context for pyrimidine synthesis yields and side reactions).

A Researcher's Guide to the Tautomeric Landscape of Substituted Pyrimidines: Principles, Characterization, and Implications in Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biological molecules, including the nucleobases uracil, thymine, and cytosine. The biological and chemical behavior of substituted pyrimidines is profoundly influenced by tautomerism—a dynamic equilibrium between structural isomers. The specific tautomeric form present dictates a molecule's physicochemical properties, hydrogen bonding patterns, and ultimately, its interaction with biological targets. Mischaracterization or a lack of consideration for tautomeric preference can lead to misleading structure-activity relationship (SAR) data and costly failures in drug development. This guide provides a comprehensive overview of the principles governing pyrimidine tautomerism, details robust experimental and computational methods for their characterization, and explores the critical implications for researchers in the pharmaceutical sciences.

The Fundamental Principles of Pyrimidine Tautomerism

Tautomerism in N-heteroaromatic compounds like pyrimidines involves the migration of a proton, typically between a nitrogen or oxygen atom and an adjacent carbon or nitrogen, accompanied by a shift in double bonds.[1] This is not resonance; tautomers are distinct chemical species that exist in a dynamic, temperature- and environment-dependent equilibrium.[1] For substituted pyrimidines, three primary types of tautomerism are of paramount importance.

Key Tautomeric Equilibria in the Pyrimidine Core

-

Amino-Imino Tautomerism: This occurs in pyrimidines bearing an exocyclic amino group, such as cytosine. The equilibrium is between the aromatic amino form and the non-aromatic imino form.[2] Under physiological conditions, the amino form is overwhelmingly favored.[1]

-

Keto-Enol (Lactam-Lactim) Tautomerism: This is characteristic of pyrimidines with hydroxy substituents, which are more accurately represented as oxo-pyrimidines (pyrimidones). Uracil and thymine are classic examples, existing predominantly in the diketo (lactam) form rather than the dienol (lactim) form, a preference driven by the stability of the amide functionality.[1][3]

-

Thiol-Thione (Thiolactam-Thiolactim) Tautomerism: For sulfur-containing pyrimidines, a similar equilibrium exists between the thione (C=S) and thiol (S-H) forms.

These fundamental equilibria dictate the core hydrogen bonding donors and acceptors a molecule can present to its environment.

Figure 1: Key prototropic tautomeric equilibria in substituted pyrimidines.

Factors Governing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed; it is a delicate balance influenced by a combination of intrinsic molecular properties and extrinsic environmental factors. Understanding these factors is crucial for predicting and controlling the tautomeric state of a drug candidate.

The Profound Effect of the Solvent

Solvation can dramatically shift the tautomeric equilibrium by preferentially stabilizing one form over another.[4] The polarity of the solvent is a key determinant. For instance, the proportion of the imino species of certain adenosine analogues can vary from as low as 10% in a nonpolar solvent like CCl₄ to 90% in a polar, aqueous medium.[5][6] This is because polar solvents can form hydrogen bonds and engage in dipole-dipole interactions that stabilize the more polar tautomer, which is often the keto or amino form.[4]

pH and Temperature Dependence

Tautomerization is an acid-base catalyzed process.[1] Consequently, the equilibrium is highly sensitive to pH. The greatest diversity of tautomers and the most rapid interconversion often occur when the environmental pH is close to the pKa of the functional groups involved in the proton transfer.[1] Temperature also influences the equilibrium constant; increasing temperature can favor the population of higher-energy, minor tautomers.[1]

The Impact of Ring Substitution

Substituents on the pyrimidine ring can alter the electronic landscape of the molecule, thereby influencing the relative stability of tautomers.[7]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (NO₂) increase the acidity of N-H protons, potentially favoring enol or imino forms. The effect of the solvent can enhance the electron-accepting properties of these groups.[8]

-

Electron-Donating Groups (EDGs): Groups like amino (NH₂) can have the opposite effect, generally stabilizing the canonical amino and keto forms.

-

Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds can lock the molecule into a specific tautomeric form, as seen in the anhydrous crystalline state of 5-nitrobarbituric acid, which exists in an enol form stabilized by a hydrogen bond to the nitro group.[5][6]

Physical State: Gas, Solution, and Solid

The dominant tautomer can differ significantly between the gas phase, solution, and solid state.

-

Gas Phase: In the absence of intermolecular interactions, the relative energies of tautomers are dictated purely by their intrinsic stability.[9]

-

Solution: As discussed, solvent interactions are a dominant force.[4]

-

Solid State: In crystals, molecules are locked in a specific conformation. X-ray diffraction studies consistently show that pyrimidines and purines in the solid state are almost invariably found in their amino and keto forms due to favorable packing and intermolecular hydrogen bonding.[5][6]

| Factor | Influence on Equilibrium | Causality & Rationale |

| Solvent Polarity | Increased polarity generally favors the more polar tautomer (often Keto/Amino).[6] | Polar solvents stabilize the larger dipole moments of keto/amino forms through hydrogen bonding and dielectric effects.[4] |

| pH | Equilibrium is most dynamic when pH ≈ pKa of the exchanging proton.[1] | Tautomerization is catalyzed by protonation/deprotonation. At pH near the pKa, both the acid and conjugate base are present, facilitating interconversion. |

| Substituents (Ring) | EWGs can favor Enol/Imino forms; EDGs favor Keto/Amino forms.[7][10] | Substituents modulate the acidity/basicity of the atoms involved in the proton transfer, altering the intrinsic stability of each tautomer. |

| Temperature | Higher temperatures can increase the population of the minor (higher energy) tautomer.[1] | The equilibrium follows thermodynamic principles (van 't Hoff equation); providing thermal energy can overcome the energy barrier to the less stable form. |

| Intermolecular H-Bonding | Can shift equilibrium to favor the tautomer that forms the stronger bond (e.g., in base pairing).[5] | The energetic gain from forming a stable hydrogen-bonded complex can outweigh the intrinsic energy difference between the tautomers in isolation. |

Table 1: Summary of key factors influencing pyrimidine tautomeric equilibria.

The Medicinal Chemist's Imperative: Why Tautomerism Matters

Ignoring tautomerism is a significant risk in drug design. The tautomeric form of a molecule is integral to its identity and function.

-

Impact on Physicochemical Properties: Tautomers are different compounds with distinct properties. A shift from a keto to an enol form, for example, replaces a hydrogen bond acceptor (C=O) with a donor (O-H), drastically altering a molecule's pKa, lipophilicity (LogP), and solubility.

-

Drug-Receptor Interactions: The specific arrangement of hydrogen bond donors and acceptors is the primary language of molecular recognition at a protein active site. A drug designed to bind in its keto form may have no affinity in its enol form, and vice-versa. The biologically active tautomer may be a minor, high-energy species that is only populated upon binding to the receptor—a phenomenon known as "constrained tautomerism".[5][6]

-

Case Study - Gemcitabine: The anti-cancer drug gemcitabine can exist in different tautomeric forms. Recent studies have shown that mechanical stress, through liquid-assisted grinding, can induce a quantitative conversion from the imino-keto to the more stable amino-keto tautomer in the solid state, a transformation that can be monitored by ATR-FTIR spectroscopy.[11] This highlights that processing and formulation can have a profound impact on the final form of the active pharmaceutical ingredient (API).

A Practical Guide to Tautomer Characterization

A multi-pronged approach combining computational and experimental methods is essential for a definitive characterization of the tautomeric landscape of a substituted pyrimidine.

Figure 2: A comprehensive workflow for the characterization of pyrimidine tautomers.

In Silico Approaches: The Predictive Power of Computational Chemistry

Quantum chemical calculations are indispensable for estimating the intrinsic relative stabilities of tautomers.[9] Methods like Density Functional Theory (DFT) can provide reliable energy differences, especially when geometry optimization is performed.[12] The use of a polarizable continuum model (PCM) allows for the simulation of solvent effects, providing insights into tautomeric preferences in different environments.[8]

Spectroscopic Methods

-

NMR Spectroscopy: This is the most powerful technique for studying tautomers in solution. By carefully analyzing chemical shifts, coupling constants, and the integration of signals for exchangeable protons (N-H, O-H), one can determine the structure and relative concentration of the major tautomers present. Low-temperature NMR can be used to slow the rate of interconversion, allowing for the observation of distinct signals for each tautomer.[1]

-

Infrared (IR) Spectroscopy: IR, particularly Attenuated Total Reflectance (ATR-FTIR) for solid samples, is excellent for identifying key functional groups.[11] The presence of a strong C=O stretch (around 1650-1750 cm⁻¹) is indicative of a keto form, while its absence and the appearance of C=N and C-O stretches suggest an enol form.

-

UV-Vis Spectroscopy: This method is often used to determine the pKa values of a compound. Since different tautomers have different electronic structures and thus different chromophores, changes in the UV-Vis spectrum with pH can be used to infer tautomeric shifts and ionization events.[13]

Structural Elucidation in the Solid State: X-ray Crystallography

For crystalline materials, single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state by precisely locating all atoms, including hydrogen atoms.[1] This method has been fundamental in establishing that the keto and amino forms of natural nucleobases are dominant in the solid phase.[5][6]

Experimental Protocols

The following protocols are designed to be self-validating, providing a robust framework for tautomer analysis.

Protocol: Determining Tautomeric Ratio via ¹H NMR Spectroscopy

-

Objective: To quantify the ratio of tautomers in solution.

-

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of the substituted pyrimidine and dissolve it in 0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, which allows for the observation of exchangeable N-H/O-H protons). Ensure the compound is fully dissolved.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Allow the sample to equilibrate to the probe temperature (e.g., 298 K).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure quantitative accuracy.

-

Data Analysis:

-

Identify distinct signals corresponding to each tautomer. For example, look for different N-H chemical shifts or unique aromatic proton signals for each species.

-

Carefully integrate the non-exchangeable proton signals that are unique to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.

-

-

Self-Validation:

-

Temperature Variation: Acquire spectra at different temperatures (e.g., 298 K, 313 K, 328 K). A true tautomeric equilibrium should show a reversible change in the ratio of integrals as a function of temperature.

-

Solvent Change: Repeat the experiment in a solvent of different polarity (e.g., CDCl₃ or D₂O) to confirm that the equilibrium shifts in a chemically sensible manner.

-

-

Protocol: Solid-State Tautomer Identification using ATR-FTIR

-

Objective: To identify the dominant tautomeric form in a solid powder.

-

Methodology:

-

Sample Preparation: Place a small amount of the dry, powdered pyrimidine derivative directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Examine the "fingerprint" region (600-1800 cm⁻¹).

-

Keto/Lactam form: Look for a strong, sharp absorbance band between 1650-1750 cm⁻¹ corresponding to the C=O stretching vibration.

-

Enol/Lactim form: The C=O band will be absent or significantly weaker. Look for the appearance of C=N stretching bands (approx. 1580-1650 cm⁻¹) and broad O-H stretching bands (>3000 cm⁻¹).

-

Amino form: Look for N-H bending vibrations (approx. 1600-1650 cm⁻¹) and N-H stretching bands (approx. 3100-3500 cm⁻¹).

-

-

Self-Validation: Compare the obtained spectrum with computationally predicted vibrational frequencies for each plausible tautomer. A good match between the experimental spectrum and the predicted spectrum for one tautomer provides strong evidence for its dominance in the solid state.

-

Conclusion and Future Outlook

The tautomerism of substituted pyrimidines is a complex but critical aspect of their chemistry and pharmacology. A thorough understanding and characterization of the dominant tautomeric forms under relevant conditions are not merely academic exercises; they are prerequisites for rational drug design and successful pharmaceutical development. As analytical techniques become more sensitive and computational methods more powerful, the ability to predict, analyze, and even control tautomeric equilibria will continue to grow. For researchers and drug developers, embracing this complexity is essential for unlocking the full therapeutic potential of the versatile pyrimidine scaffold.

References

-

Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]

-

Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. [Link]

-

Czermiński, R., Lesyng, B., & Pohorille, A. (1979). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate. [Link]

-

Czermiński, R., Lesyng, B., & Pohorille, A. (1979). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. International Journal of Quantum Chemistry. [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

Singh, V., & Fedeles, B. I. (2015). Role of tautomerism in RNA biochemistry. RNA Biology. [Link]

-

Spectroscopic studies of N-substituted-2-pyrimidinamine. ResearchGate. [Link]

-

Raczyńska, E. D., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega. [Link]

-

Dysha, M. V., et al. (2022). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. PMC. [Link]

-

Leś, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry. [Link]

-

Zięba, S., et al. (2022). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules. [Link]

-

Raczyńska, E. D., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC. [Link]

-

Tautomerization of bases. (2014). YouTube. [Link]

-

Pistarà, V., et al. (2017). Tautomerism of uracil and related compounds: A mass spectrometry study. PubMed. [Link]

Sources

- 1. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sci-Hub. Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry / International Journal of Quantum Chemistry, 1979 [sci-hub.box]

- 13. researchgate.net [researchgate.net]

In Silico Architectures: A Comprehensive Guide to the Theoretical Investigation of Fluorophenyl-Substituted Pyrimidines

Introduction

The pyrimidine scaffold serves as the backbone for a vast array of bioactive compounds, ranging from the nucleobases of DNA to blockbuster chemotherapeutics like 5-fluorouracil. However, the specific incorporation of fluorophenyl groups into the pyrimidine core represents a sophisticated strategy in modern medicinal chemistry. The fluorine atom, with its extreme electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å), acts as a "bioisostere" of hydrogen, profoundly altering the electronic landscape without significantly changing steric bulk.

This guide provides a rigorous theoretical framework for investigating these molecules. It moves beyond standard protocols, emphasizing the causality of experimental choices—specifically why certain functionals, basis sets, and docking algorithms are non-negotiable when dealing with the unique electronic perturbations introduced by fluorine substitution.

Module 1: Electronic Structure & Stability (DFT Framework)

The "Fluorine Effect" on Basis Set Selection

Standard basis sets often fail to capture the behavior of fluorine's lone pairs and the inductive effects on the pyrimidine ring. The high electronegativity of fluorine induces polarization that requires diffuse functions to describe the electron density at the periphery of the atom.

Critical Protocol:

-

Functional Selection: Use B3LYP (Becke, 3-parameter, Lee-Yang-Parr) for general organic optimization. However, for systems where weak interactions (stacking) are critical, M06-2X is superior due to its parameterization for non-covalent interactions.

-

Basis Set:

-

Minimum Standard:6-311++G(d,p).[1]

-

Why? The ++ adds diffuse functions to both heavy atoms (F, N, C) and hydrogens. This is essential to model the "hard" nature of fluorine and its influence on the

-electron cloud of the phenyl and pyrimidine rings.

-

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water (

) to mimic physiological conditions.

Workflow Visualization

The following diagram outlines the self-validating DFT workflow. Note the "Imaginary Frequency Check" loop; a true local minimum must have zero imaginary frequencies.

Figure 1: Self-validating DFT optimization workflow ensuring global minima identification.

Global Reactivity Descriptors

Once the optimized geometry is confirmed, extract the Frontier Molecular Orbitals (FMOs). The energy gap (

Data Presentation: Reactivity Metrics

| Descriptor | Formula | Physical Significance |

| Energy Gap ( | Inverse measure of reactivity. Lower gap = higher polarizability. | |

| Chemical Hardness ( | Resistance to charge transfer. Fluorine typically increases | |

| Electrophilicity Index ( | Propensity to accept electrons (critical for DNA binding). | |

| Chemical Potential ( | Direction of electron flow in drug-receptor interactions. |

Note:

Module 2: Molecular Docking & Interaction Profiling[3]

Fluorophenyl-substituted pyrimidines often target enzymes like Dihydrofolate Reductase (DHFR) , EGFR , or DNA Gyrase . The fluorine atom can engage in multipolar interactions with amide backbones or hydrophobic pockets.

Protocol: Validated Docking Pipeline

-

Ligand Preparation:

-

Convert DFT-optimized structures to .pdbqt format.

-

Crucial Step: Assign Gasteiger charges. Ensure non-polar hydrogens are merged, but polar hydrogens (e.g., on pyrimidine amines) are explicit.

-

-

Protein Preparation:

-

Source: RCSB PDB (e.g., PDB ID: 4M6J for EGFR).

-

Clean: Remove water molecules (unless bridging is expected) and co-crystallized ligands.

-

Fix: Add missing hydrogens and Kollman charges.

-

-

Grid Generation:

-

Center the grid box on the active site residues (e.g., Met793 in EGFR).

-

Spacing: 0.375 Å (standard) or 0.25 Å (fine) for fluorine precision.

-

-

Docking Algorithm:

-

Use AutoDock Vina or Gold .

-

Validation: Re-dock the native co-crystallized ligand. The RMSD between the docked pose and the experimental crystal structure must be < 2.0 Å .

-

Visualization: Interaction Pathway

The following diagram illustrates the flow from protein selection to binding energy analysis.

Figure 2: Molecular docking pipeline emphasizing the convergence of protein and ligand preparation.

Module 3: ADMET Prediction (Pharmacokinetics)[4]

The fluorophenyl group is often added to improve metabolic stability (blocking P450 oxidation sites). Theoretical investigation must quantify this benefit.

Key Tools: SwissADME, pkCSM.

Analysis Checklist:

-

Lipophilicity (LogP): Fluorine increases LogP. Ensure the Consensus LogP is between 1 and 5 (Lipinski's Rule of 5).

-

Blood-Brain Barrier (BBB): Fluorination often enhances BBB permeation. Check logBB values.

-

Metabolic Stability: Analyze CYP450 inhibition scores. Fluorophenyl groups should ideally show reduced CYP metabolism compared to non-fluorinated analogs.

References

-

Al-Wahaibi, L. H., et al. (2023). "Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents." Molecules.

-

Hassan, A. S., et al. (2023). "Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Gaussian, Inc. "Basis Sets." Gaussian.com Technical Reference.

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

-

Gmeiner, W. H. (2020). "Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine." Molecules.

Sources

Whitepaper: Strategic Discovery and Development of Novel Pyrimidine-Based Therapeutic Agents

Abstract

The pyrimidine scaffold is an "elite heterocyclic leitmotif," a privileged structure in medicinal chemistry, foundational to life as a core component of DNA and RNA.[1][2] This inherent biocompatibility allows pyrimidine derivatives to readily interact with biological targets like enzymes and genetic material.[3] Consequently, this six-membered aromatic heterocycle is a cornerstone in the development of therapeutics for a vast array of diseases, demonstrating remarkable versatility and clinical success.[4][5] Approved drugs incorporating the pyrimidine motif exhibit a wide range of bioactivities, including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive effects.[1] This guide provides an in-depth technical framework for researchers and drug development professionals, elucidating the strategic pathway from target identification to the preclinical evaluation of novel pyrimidine-based therapeutic agents. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Chapter 1: The Pyrimidine Core - A Privileged Scaffold in Drug Design

The pyrimidine ring's significance is twofold. First, its presence in nucleobases (cytosine, thymine, and uracil) provides a fundamental biochemical starting point for designing antimetabolites that can interfere with DNA and RNA synthesis, a classic strategy in cancer and virology.[6][7] Second, the pyrimidine structure is a versatile and synthetically accessible scaffold that can be readily modified at the 2, 4, 5, and 6 positions.[2] This allows for the precise tuning of a molecule's physicochemical properties—such as solubility, lipophilicity, and hydrogen-bonding capacity—to optimize pharmacokinetic and pharmacodynamic profiles.[5][8] It can also act as a bioisostere for phenyl and other aromatic systems, often improving drug-like properties.[2][4] This adaptability has led to the successful development of drugs targeting a diverse range of proteins, including protein kinases, reverse transcriptase, and G-protein coupled receptors.[9]

Chapter 2: The Drug Discovery Engine: From Target to Lead

The discovery of a novel therapeutic agent is a systematic, multi-stage process. The journey for a pyrimidine-based agent begins with identifying a biological target implicated in a disease and progresses through screening, hit identification, and optimization to yield a promising lead compound.

Target Identification & Validation

The selection of a biological target is the most critical first step. For pyrimidine-based drugs, common targets include:

-

Protein Kinases: Enzymes like CDKs, Bcr-Abl, and BTK are crucial regulators of cell proliferation and are frequent targets in oncology.[9][10] Fused pyrimidine systems such as pyrazolo[3,4-d]pyrimidines are particularly effective kinase inhibitors.[10]

-

Reverse Transcriptase: Essential for the replication of retroviruses like HIV, making it a prime target for antiviral pyrimidine analogues designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2]

-

Dihydroorotate Dehydrogenase (DHO-dehase): A key enzyme in the de novo pyrimidine biosynthetic pathway, its inhibition is a strategy for developing anti-inflammatory and anticancer agents.[11]

Validation involves confirming that modulating the target with a small molecule will produce the desired therapeutic effect. This is typically achieved through genetic techniques (e.g., siRNA, CRISPR) or pharmacological studies with known tool compounds.

Lead Generation Workflow

Once a target is validated, the search for "hits"—compounds that show desired activity against the target—begins. Key strategies include High-Throughput Screening (HTS), virtual screening, and fragment-based design.

Caption: A generalized workflow for pyrimidine-based drug discovery.

High-Throughput Screening (HTS) Protocol

HTS enables the rapid assessment of large compound libraries against a specific target.

Protocol: In Vitro Kinase Inhibition HTS Assay

-

Objective: To identify pyrimidine compounds that inhibit a target kinase (e.g., Pim-1) from a large chemical library.

-

Materials:

-

Recombinant human Pim-1 kinase.

-

Fluorescently labeled peptide substrate.

-

ATP (Adenosine triphosphate).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

384-well microplates.

-

Test compounds (dissolved in DMSO).

-

Positive control (known inhibitor, e.g., Staurosporine).

-

Negative control (DMSO vehicle).

-

-

Procedure:

-

Dispense 50 nL of test compounds, positive controls, and negative controls into separate wells of a 384-well plate.

-

Add 10 µL of the enzyme solution (recombinant kinase in assay buffer) to all wells and incubate for 15 minutes at room temperature. This pre-incubation allows compounds to bind to the kinase.

-

Initiate the kinase reaction by adding 10 µL of a substrate/ATP mix (fluorescent peptide and ATP in assay buffer).

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).

-

Read the plate on a fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) reader to measure the extent of substrate phosphorylation.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing inhibition above a predefined threshold (e.g., >50%) are classified as "hits."

-

-

Causality & Validation: The assay directly measures the catalytic activity of the kinase. A decrease in signal indicates that the test compound is preventing the enzyme from phosphorylating its substrate. Hits are then re-tested and subjected to dose-response analysis to determine their potency (IC₅₀).[12]

Chapter 3: Synthesis and Structure-Activity Relationship (SAR)

The chemical synthesis of pyrimidine derivatives is well-established, allowing for systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties.[13]

Foundational Synthetic Strategy: The Biginelli Reaction

The Biginelli reaction is a classic, one-pot multicomponent reaction used to efficiently produce diverse pyrimidine derivatives.[4]

Protocol: Synthesis of a Dihydropyrimidine Derivative

-

Reaction: Condensation of an aryl aldehyde, ethyl acetoacetate, and urea.[4]

-

Reagents:

-

Aryl aldehyde (e.g., benzaldehyde) (10 mmol).

-

Ethyl acetoacetate (10 mmol).

-

Urea (15 mmol).

-

Ethanol (20 mL).

-

Catalytic amount of hydrochloric acid (HCl).

-

-

Procedure:

-

In a round-bottom flask, combine the aryl aldehyde, ethyl acetoacetate, urea, and ethanol.

-

Add a few drops of concentrated HCl to catalyze the reaction.

-

Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidine derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[14][15]

-

Elucidating the Structure-Activity Relationship (SAR)

SAR studies investigate how changes in a molecule's chemical structure affect its biological activity.[8] This is the core of lead optimization, where medicinal chemists rationally design and synthesize new analogues to enhance desired properties.

Example SAR Insights for Pyrimidine Derivatives:

| Position of Substitution | Modification | Impact on Activity | Rationale & Citation |